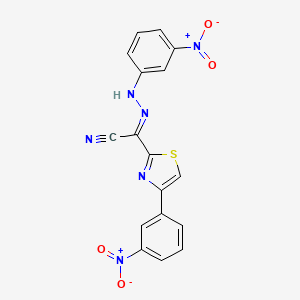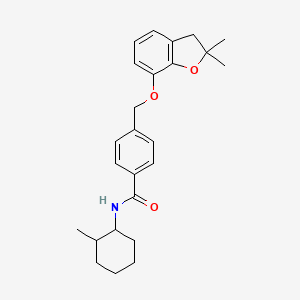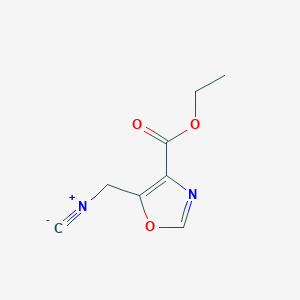
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide (MODQ) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. MODQ is a derivative of quinazoline, and it has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins in the body. In cancer cells, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In bacteria, this compound has been found to inhibit the activity of the enzyme DNA gyrase, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects depending on the application. In medicine, this compound has been found to induce apoptosis (cell death) in cancer cells and reduce inflammation. In agriculture, this compound has been found to have insecticidal properties and can cause paralysis and death in insects. In materials science, this compound has been found to have liquid crystalline properties and can be used in the development of new materials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide in lab experiments is its potential for multiple applications. This compound has been studied for its potential use in medicine, agriculture, and materials science, which makes it a versatile compound. One limitation of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to cells and can cause cell death at high concentrations.
Orientations Futures
There are several future directions for N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide research. In medicine, further studies are needed to understand the mechanism of action of this compound and its potential use as a diagnostic tool for cancer. In agriculture, further studies are needed to understand the insecticidal properties of this compound and its potential use as a pesticide. In materials science, further studies are needed to understand the liquid crystalline properties of this compound and its potential use in the development of new materials. Additionally, studies are needed to understand the toxicity of this compound and its potential impact on the environment.
In conclusion, this compound is a versatile compound that has potential applications in various fields such as medicine, agriculture, and materials science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its impact on the environment.
Méthodes De Synthèse
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide can be synthesized using different methods, and one of the most common methods is the reaction between 2-aminobenzamide and 2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-6-carboxylic acid. The reaction is carried out in the presence of nitric acid, sulfuric acid, and acetic anhydride. The resulting product is then purified using recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-3,5-dinitrobenzamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a diagnostic tool for cancer. In agriculture, this compound has been found to have insecticidal properties and can be used as a pesticide. In materials science, this compound has been studied for its potential use in the development of new materials such as polymers and liquid crystals.
Propriétés
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O6/c1-13-23-20-8-7-15(11-19(20)22(29)25(13)16-5-3-2-4-6-16)24-21(28)14-9-17(26(30)31)12-18(10-14)27(32)33/h2-12H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEWWQNVQRXRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B2901439.png)


![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2901443.png)
![3-(3,4-dichlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2901444.png)
![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2901447.png)
![6-Mercapto-5-propyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B2901449.png)
![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2901450.png)
![6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2901453.png)

![tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate](/img/structure/B2901455.png)

![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2901459.png)
![Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]-5-pyrimidinecarboxylate](/img/structure/B2901460.png)